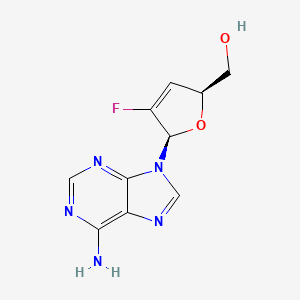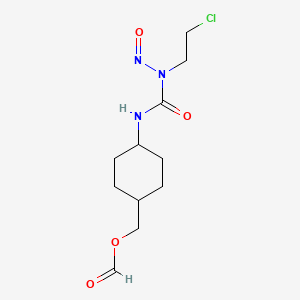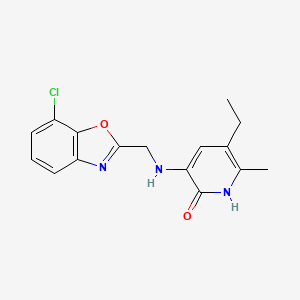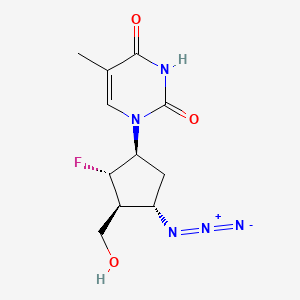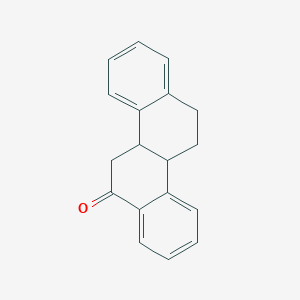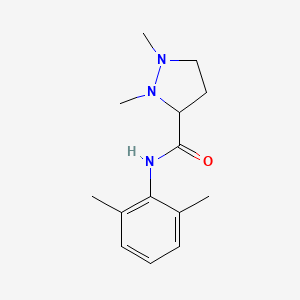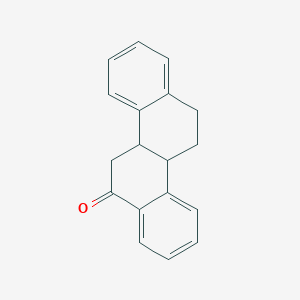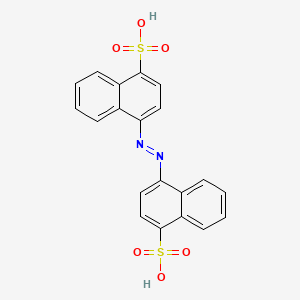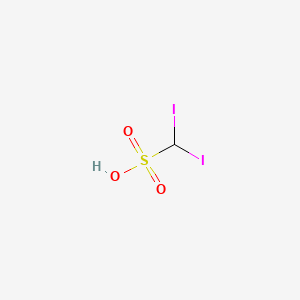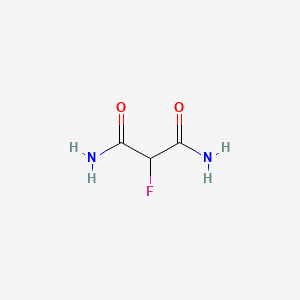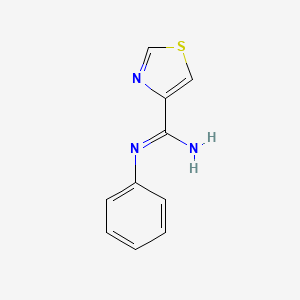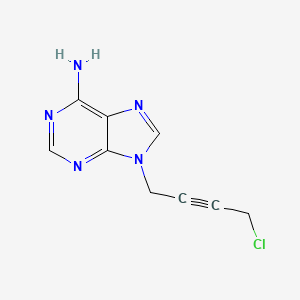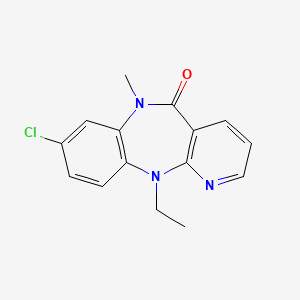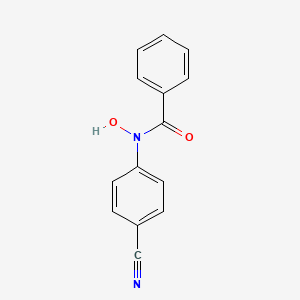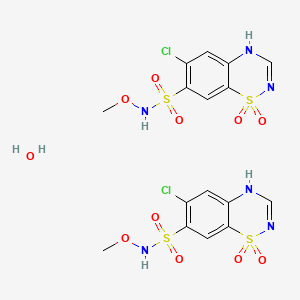
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate is a chemical compound belonging to the class of benzothiadiazines. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of diuretics and antihypertensive agents. The presence of the sulfonamide group and the benzothiadiazine ring structure contributes to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxylation step can be achieved using methanol in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to meet the demands of pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a diuretic and antihypertensive agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate involves the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in diuretic and antihypertensive effects. The compound targets the sodium-chloride symporter, disrupting ion transport and fluid balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorothiazide: Another benzothiadiazine derivative with similar diuretic properties.
Hydrochlorothiazide: A widely used diuretic with a similar mechanism of action.
Benzthiazide: Known for its use in treating hypertension and edema.
Uniqueness
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate is unique due to the presence of the N-methoxy group, which may enhance its pharmacokinetic properties and biological activity compared to other benzothiadiazine derivatives.
Propriétés
Numéro CAS |
63937-23-5 |
|---|---|
Formule moléculaire |
C16H18Cl2N6O11S4 |
Poids moléculaire |
669.5 g/mol |
Nom IUPAC |
6-chloro-N-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide;hydrate |
InChI |
InChI=1S/2C8H8ClN3O5S2.H2O/c2*1-17-12-19(15,16)7-3-8-6(2-5(7)9)10-4-11-18(8,13)14;/h2*2-4,12H,1H3,(H,10,11);1H2 |
Clé InChI |
XKQSWOJTXFCYQZ-UHFFFAOYSA-N |
SMILES canonique |
CONS(=O)(=O)C1=C(C=C2C(=C1)S(=O)(=O)N=CN2)Cl.CONS(=O)(=O)C1=C(C=C2C(=C1)S(=O)(=O)N=CN2)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


